

The Discovery and Isolation of (-)-Chaetominine: A Technical Guide

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

(-)-Chaetominine, a potent cytotoxic alkaloid, represents a significant discovery in the field of natural product chemistry and drug development. First isolated from the endophytic fungus Chaetomium sp. IFB-E015, this complex molecule has demonstrated promising anti-tumor activities, warranting further investigation into its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of (-)-Chaetominine, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Biological Activity

(-)-Chaetominine was first reported in 2006 by researchers who isolated it from Chaetomium sp. IFB-E015, an endophytic fungus residing in the leaves of Adenophora axilliflora.[1][2] The compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown greater potency than the commonly used chemotherapy drug 5-fluorouracil against human leukemia (K562) and colon cancer (SW1116) cell lines.[1][2][3] Further studies have indicated that (-)-Chaetominine can induce apoptosis in cancer cells through the intrinsic pathway, involving the regulation of the Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3.[4][5]

Structural Elucidation



The molecular structure of **(-)-Chaetominine** was determined through a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis.[1][2] It is a modified tripeptide alkaloid, biosynthetically derived from L-alanine, anthranilic acid, and D-tryptophan. [1][6] The absolute configuration of the chiral centers was established as 2S, 3S, 11S, and 14R.[1][2]

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of **(-)- Chaetominine** from its endophytic fungal source.

Fungal Cultivation and Fermentation

The endophytic fungus Chaetomium sp. IFB-E015 is cultured on a solid substrate to promote the production of secondary metabolites, including **(-)-Chaetominine**.

Materials:

- Potato Dextrose Agar (PDA) plates
- Rice solid medium
- Autoclave
- Incubator

Procedure:

- The Chaetomium sp. IFB-E015 strain is maintained on PDA slants.
- For large-scale fermentation, the fungus is cultured on a solid rice medium.
- The rice medium is prepared and autoclaved in flasks.
- Each flask is inoculated with a mycelial agar plug of the fungus.
- The inoculated flasks are incubated under static conditions at a controlled temperature for a specified period to allow for fungal growth and metabolite production.



Extraction and Isolation of (-)-Chaetominine

Following fermentation, the fungal culture is harvested, and the bioactive compounds are extracted and purified.

Materials:

- Ethyl acetate
- Methanol
- Silica gel
- Sephadex LH-20
- High-Performance Liquid Chromatography (HPLC) system
- Rotary evaporator

Procedure:

- The solid fermented substrate is exhaustively extracted with ethyl acetate.
- The organic solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
- The crude extract is subjected to column chromatography on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate fractions based on polarity.
- Fractions showing cytotoxic activity are further purified using Sephadex LH-20 column chromatography.
- Final purification is achieved by preparative HPLC to yield pure (-)-Chaetominine.

Structural Characterization

The purified compound is subjected to various analytical techniques to confirm its identity and structure.



Techniques:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, COSY, HSQC, and HMBC
 NMR experiments are conducted to elucidate the detailed chemical structure and connectivity of the molecule.
- X-ray Crystallography: Single-crystal X-ray diffraction analysis is performed to determine the three-dimensional structure and absolute stereochemistry of the molecule.
- Marfey's Method: This method is used to confirm the absolute configuration of the amino acid constituents.[1][2]

Quantitative Data

The following tables summarize the key quantitative data associated with (-)-Chaetominine.

Table 1: Physicochemical and Spectroscopic Data for (-)-Chaetominine

Property	Value	
Molecular Formula	C22H18N4O4[7][8]	
Molecular Weight	402.4 g/mol [7][8]	
Mass Spectrometry (HRESIMS)	m/z 403.1404 [M+H]+[1]	
Appearance	Colorless crystals[1]	
¹H NMR (DMSO-d₅)	δ (ppm): Specific shifts corresponding to the protons in the molecule	
¹³ C NMR (DMSO-d ₆)	δ (ppm): Specific shifts corresponding to the carbons in the molecule	

Table 2: Cytotoxic Activity of (-)-Chaetominine

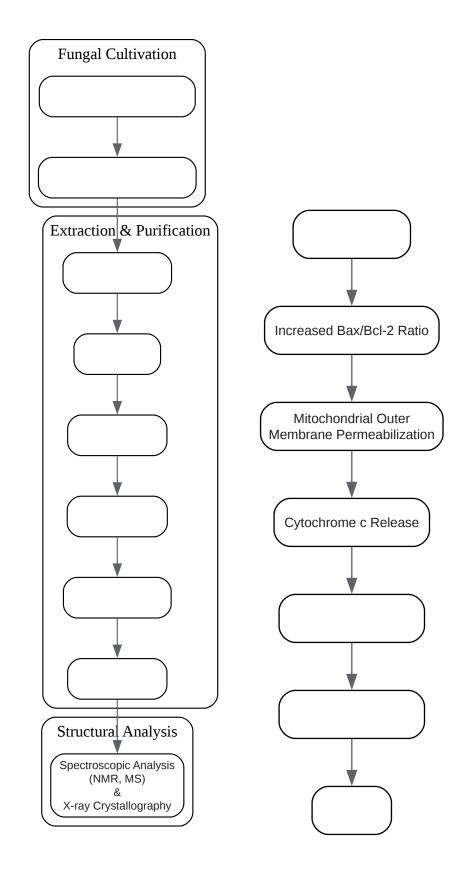


Cell Line	IC50 (nM)	Reference Compound (5- Fluorouracil) IC₅₀ (nM)
Human Leukemia (K562)	21.0[1][2]	33.0[2]
Colon Cancer (SW1116)	28.0[1][2]	76.0[2]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of **(-)- Chaetominine** and a simplified representation of its induced apoptotic pathway.





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